![molecular formula C21H19FN6OS B2355460 N-(4-fluorobenzyl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 941905-94-8](/img/structure/B2355460.png)
N-(4-fluorobenzyl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, is quite complex. It includes a triazolopyrimidine core, which is a heterocyclic compound containing nitrogen atoms. This core is substituted with various groups including a fluorobenzyl group, a methylbenzyl group, and a thioacetamide group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the fluorobenzyl group might be susceptible to nucleophilic aromatic substitution reactions, while the thioacetamide group could potentially undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of a fluorine atom could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .Scientific Research Applications
Biological Activity and Receptor Affinity
Adenosine Receptor Affinity : Amino derivatives of 1,2,3-triazolo[4,5-d]pyrimidines, including compounds with similar structures to N-(4-fluorobenzyl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide, have shown affinity towards adenosine receptors, particularly the A1 subtype. These compounds, with variations in substituents, were synthesized and evaluated for their receptor binding capabilities. The presence of a fluorine atom on the benzyl group, especially in the ortho position, was found to significantly enhance receptor affinity (Betti et al., 1999).
Anticonvulsant Activity : Analogues of compounds structurally related to this compound, specifically those with modifications to the imidazole ring atoms, have been synthesized and evaluated for anticonvulsant activity. These studies revealed that the pyrrolo[2,3-d]-, pyrazolo[3,4-d]-, and triazolo[4,5-d]pyrimidines exhibited varying levels of activity in seizure models, indicating their potential as anticonvulsant agents (Kelley et al., 1995).
Chemical Synthesis and Modification
- Cyclization Mechanisms : Research into the structural modification of pyrimidinylhydrazones derived from ethyl acetoacetate showed that methylation at specific positions can promote anomalous cyclization, leading to the formation of triazolo[1,5-a]pyrimidine derivatives. This indicates a potential pathway for synthesizing related compounds and exploring their chemical behavior and applications (Erkin & Krutikov, 2007).
Safety and Hazards
Future Directions
Future research on this compound could involve studying its synthesis, reactivity, and potential biological activity. This could include developing more efficient synthesis methods, investigating its reactivity under various conditions, and testing its activity against different biological targets .
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN6OS/c1-14-2-4-16(5-3-14)11-28-20-19(26-27-28)21(25-13-24-20)30-12-18(29)23-10-15-6-8-17(22)9-7-15/h2-9,13H,10-12H2,1H3,(H,23,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXFVWZAZMRVSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC(=O)NCC4=CC=C(C=C4)F)N=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN6OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.